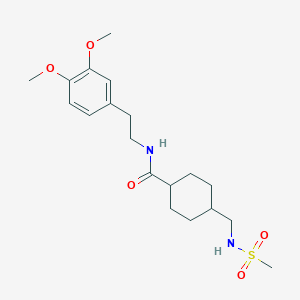

N-(3,4-dimethoxyphenethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

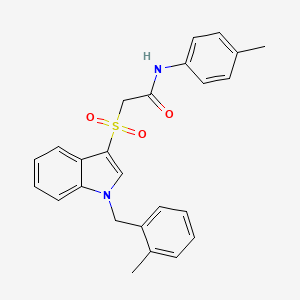

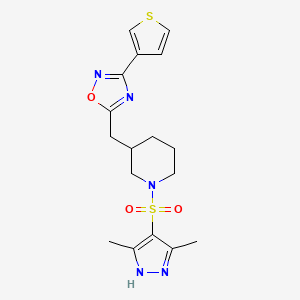

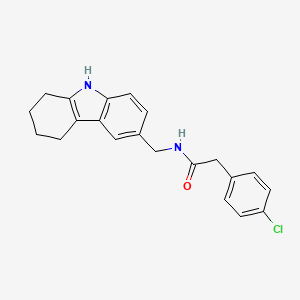

The synthesis of compounds related to N-(3,4-dimethoxyphenethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide involves the reaction of specific amides with indole derivatives, as seen in the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides . The process is influenced by the redox potential and steric factors of the starting materials. Similarly, novel sulfonamides with a 3,4-dimethoxyphenyl moiety were synthesized and characterized using various spectroscopic methods . These methods likely apply to the synthesis of the compound , with adjustments for the specific functional groups present in its structure.

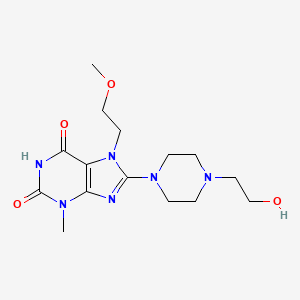

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy . For N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, X-ray diffraction studies have provided detailed insights into the crystal structure, revealing the conformation of the cyclohexane ring and the stabilization of the molecular conformation by intramolecular hydrogen bonds . These techniques would be essential in analyzing the molecular structure of N-(3,4-dimethoxyphenethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, the reactivity of indole derivatives in the synthesis of arylsulfon(amides) is determined by the redox potential and the presence of a free C=C bond in the quinoid ring . The reactivity of the compound would also be influenced by these factors, as well as its ability to form intermolecular interactions, such as hydrogen bonds, which have been observed in related sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural characterization. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide provides information about its solid-state properties, such as the chair conformation of the cyclohexane ring and the pseudo-six-membered ring formed by an intramolecular hydrogen bond . The synthesized sulfonamides with a 3,4-dimethoxyphenyl moiety were evaluated for their anticancer activity, indicating the importance of biological assays in determining the chemical properties of these compounds . The physical and chemical properties of N-(3,4-dimethoxyphenethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide would similarly be characterized by its conformation, intermolecular interactions, and biological activity.

Scientific Research Applications

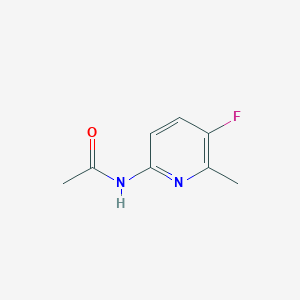

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized a new series of compounds structurally related to the query molecule and evaluated their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study found that certain synthesized compounds displayed significant antimicrobial activity, offering potential as leads for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Intermolecular Cyclization

Research by MuraiAkio, OnoMitsunori, and MasamuneTadashi (1977) explored the intramolecular cyclization of 3,4-epoxy alcohols leading to oxetane formation, which is relevant to understanding the chemical behavior and synthetic applications of cyclohexanecarboxamide derivatives (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

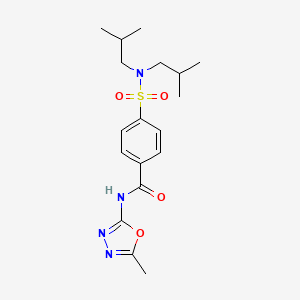

Sulfonamide Derivatives of Tranexamic Acid

A study conducted by Ashfaq et al. (2016) synthesized sulfonamide derivatives of tranexamic acid, a compound related to the query molecule, to examine their crystalline structures and intermolecular interactions. This research provides insights into the design of molecules with optimized physical and chemical properties for various applications (Ashfaq, Arshad, Danish, Asiri, Khatoon, Mustafa, Zolotarev, Butt, & Şahin, 2016).

Polymer Science

Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, investigating their properties such as solubility, film-forming capabilities, and thermal stability. This research highlights the potential of cyclohexanecarboxamide derivatives in the development of new materials with specific mechanical and thermal properties (Hsiao, Yang, Wang, & Chuang, 1999).

Copper-Catalyzed Reactions

Tran et al. (2014) reported copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, providing a novel approach to functionalize alkanes to form N-alkyl products. This methodology could be applied to synthesize compounds with structural similarities to the query molecule, offering a new pathway for the creation of complex molecules (Tran, Li, Driess, & Hartwig, 2014).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5S/c1-25-17-9-6-14(12-18(17)26-2)10-11-20-19(22)16-7-4-15(5-8-16)13-21-27(3,23)24/h6,9,12,15-16,21H,4-5,7-8,10-11,13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZRYSFEUBDTTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2CCC(CC2)CNS(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)

![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)

![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)

![5-Chloro-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2520582.png)